ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-
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Overview
Description
ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-: is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetamide, featuring a hydroxyl group and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(hydroxymethyl)aniline and acetic anhydride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Formation of 3-(formyl)phenylacetamide or 3-(carboxyl)phenylacetamide.
Reduction: Formation of N-Hydroxy-N-[3-(hydroxymethyl)phenyl]ethylamine.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the study of enzyme inhibition and protein interactions.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]- involves its interaction with biological targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- N-Hydroxy-N-phenylacetamide
- N-Hydroxy-N-[4-(hydroxymethyl)phenyl]acetamide
- N-Hydroxy-N-[2-(hydroxymethyl)phenyl]acetamide
Comparison:
- ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]- is unique due to the position of the hydroxymethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets.
- Compared to N-Hydroxy-N-phenylacetamide, the presence of the hydroxymethyl group adds additional sites for hydrogen bonding and potential modifications.
This detailed article provides a comprehensive overview of ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
185046-43-9 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.191 |
IUPAC Name |
N-hydroxy-N-[3-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H11NO3/c1-7(12)10(13)9-4-2-3-8(5-9)6-11/h2-5,11,13H,6H2,1H3 |
InChI Key |
VLOLJYPCIICPRP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC(=C1)CO)O |
Synonyms |
Acetamide, N-hydroxy-N-[3-(hydroxymethyl)phenyl]- |
Origin of Product |
United States |
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